molecular formula C9H19NO B13585453 5-(Isopropyl(methyl)amino)pentan-2-one

5-(Isopropyl(methyl)amino)pentan-2-one

Cat. No.: B13585453
M. Wt: 157.25 g/mol
InChI Key: CDBOVFUIGQNCIE-UHFFFAOYSA-N
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Description

5-(Isopropyl(methyl)amino)pentan-2-one is an organic compound with the molecular formula C9H19NO It is a ketone derivative with an isopropyl group and a methylamino group attached to the pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl(methyl)amino)pentan-2-one typically involves the reaction of 2-pentanone with isopropylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropyl(methyl)amino)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

5-(Isopropyl(methyl)amino)pentan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simpler ketone with a similar backbone but lacking the amino and isopropyl groups.

    Isopropylamine: An amine with a similar isopropyl group but without the ketone functionality.

    Methylamine: A simpler amine with a methyl group.

Uniqueness

5-(Isopropyl(methyl)amino)pentan-2-one is unique due to the combination of its ketone and amino functionalities, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and methyl groups further enhances its versatility in chemical synthesis and research applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]pentan-2-one

InChI

InChI=1S/C9H19NO/c1-8(2)10(4)7-5-6-9(3)11/h8H,5-7H2,1-4H3

InChI Key

CDBOVFUIGQNCIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC(=O)C

Origin of Product

United States

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